4-(Cyanomethyl)benzeneboronic acid chemical properties
4-(Cyanomethyl)benzeneboronic acid chemical properties
An In-depth Technical Guide to 4-(Cyanomethyl)benzeneboronic Acid: Properties, Synthesis, and Applications
For research scientists and professionals in drug development, 4-(Cyanomethyl)benzeneboronic acid stands as a versatile and crucial building block in modern organic synthesis. Its unique bifunctional nature, featuring both a reactive boronic acid moiety and a synthetically adaptable cyanomethyl group, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, core applications—particularly in Suzuki-Miyaura cross-coupling reactions—and essential safety protocols.
Core Physicochemical and Spectroscopic Profile
4-(Cyanomethyl)benzeneboronic acid is a stable, solid organoboron compound prized for its role in forming carbon-carbon bonds.[1] Its physical and chemical identifiers are critical for experimental design and characterization.
Table 1: Physicochemical Properties of 4-(Cyanomethyl)benzeneboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 91983-26-5 | [2] |
| Molecular Formula | C₈H₈BNO₂ | [2] |
| Molecular Weight | 160.97 g/mol | [2] |
| Appearance | White to cream or pale brown crystalline powder/solid | [2] |
| Melting Point | 138-142 °C | [1] |
| Boiling Point | 375.7 ± 44.0 °C (Predicted) | [1] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
Spectroscopic Characterization
The structural integrity of 4-(Cyanomethyl)benzeneboronic acid is typically confirmed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the different hydrogen environments in the molecule. The aromatic protons on the benzene ring typically appear as a set of doublets in the range of δ 7.0-8.0 ppm.[3] The methylene protons (-CH₂-) of the cyanomethyl group are deshielded by both the aromatic ring and the cyano group, and their signal is expected around δ 3.5-4.0 ppm.[3][4] The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
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Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. Characteristic absorption bands include:
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-C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is indicative of the nitrile group.[5]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl groups of the boronic acid.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[6]
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Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[6]
-
B-O Stretch: A strong band, typically observed around 1330-1380 cm⁻¹, is characteristic of the boron-oxygen bond.
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Synthesis of 4-(Cyanomethyl)benzeneboronic Acid
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[7] A common and logical pathway for preparing 4-(Cyanomethyl)benzeneboronic acid starts from 4-bromophenylacetonitrile.
The rationale behind this multi-step process is rooted in the principles of organometallic chemistry. The initial halogen-metal exchange (using n-butyllithium) converts the relatively unreactive aryl bromide into a highly nucleophilic organolithium species. This powerful nucleophile then readily attacks the electrophilic boron atom of the trimethyl borate. The final hydrolysis step is crucial to protonate the boronate ester intermediate, yielding the desired boronic acid.
Caption: A typical synthetic workflow for 4-(Cyanomethyl)benzeneboronic acid.
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The paramount application of 4-(Cyanomethyl)benzeneboronic acid is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[8] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern synthesis, especially in the pharmaceutical industry.[9]
Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[8]
-
Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) center and displaces the halide.[2][11][12]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the coupling of an aryl bromide with 4-(Cyanomethyl)benzeneboronic acid.
Objective: To synthesize 4'-(cyanomethyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-Bromobenzonitrile (Aryl Halide)
-
4-(Cyanomethyl)benzeneboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (Ligand)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Toluene (Solvent)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-(Cyanomethyl)benzeneboronic acid (1.2 mmol, 1.2 equiv), and Cesium Carbonate (2.0 mmol, 2.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. Cesium carbonate is a strong, effective base for activating the boronic acid.[9]
-
-
Catalyst and Ligand Addition: In a separate vial, weigh Palladium(II) Acetate (0.01 mmol, 1 mol%) and PCy₃·HBF₄ (0.02 mmol, 2 mol%). Add these solids to the Schlenk flask.
-
Causality: Pd(OAc)₂ is a common and stable palladium precursor that is reduced in situ to the active Pd(0) species. The bulky, electron-rich phosphine ligand (PCy₃) stabilizes the palladium catalyst and promotes the oxidative addition step.
-
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL) to the flask. Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Causality: The biphasic toluene/water solvent system is effective for many Suzuki couplings. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Materials Science
The incorporation of boronic acids into medicinal chemistry has grown significantly, with several FDA-approved drugs containing this moiety.[7] Boronic acids can enhance drug potency and improve pharmacokinetic profiles.[7]
-
Medicinal Chemistry: 4-(Cyanomethyl)benzeneboronic acid serves as a key intermediate for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs). The cyanomethyl group can act as a bioisostere for other functional groups or as a handle for further chemical modification, while the phenylboronic acid portion allows for strategic coupling to build molecular complexity.
-
Materials Science: This compound is also utilized in the synthesis of novel polymers and functional materials. Its rigid aromatic structure and reactive handles allow for its incorporation into conjugated polymer backbones, which can lead to materials with tailored electronic or optical properties.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-(Cyanomethyl)benzeneboronic acid is essential for laboratory safety.
-
Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Recommended storage temperature is between 2-8°C.[1]
-
Stability: The compound is stable under recommended storage conditions. However, like many boronic acids, it can undergo dehydration to form a cyclic trimer anhydride (a boroxine). This process is often reversible upon treatment with water.
Conclusion
4-(Cyanomethyl)benzeneboronic acid is a high-value chemical tool for researchers in both academic and industrial settings. Its reliable reactivity in Suzuki-Miyaura coupling, combined with the synthetic utility of its cyanomethyl group, ensures its continued importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reaction mechanisms, and handling requirements is key to leveraging its full synthetic potential.
References
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Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved January 12, 2026, from [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
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Hirschi, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. Retrieved January 12, 2026, from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 12, 2026, from [Link]
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Rasayan Journal of Chemistry. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved January 12, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]
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LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Cyanophenylboronic acid. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]
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Adão, P. M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved January 12, 2026, from [Link]
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